molecular formula C13H15NO4S2 B12344743 3,4-dimethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide

3,4-dimethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide

Cat. No.: B12344743
M. Wt: 313.4 g/mol
InChI Key: QDDRIWXRIZCCLK-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a 3,4-dimethoxy-substituted benzene ring and a thiophen-3-ylmethyl group attached to the sulfonamide nitrogen.

Properties

Molecular Formula

C13H15NO4S2

Molecular Weight

313.4 g/mol

IUPAC Name

3,4-dimethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C13H15NO4S2/c1-17-12-4-3-11(7-13(12)18-2)20(15,16)14-8-10-5-6-19-9-10/h3-7,9,14H,8H2,1-2H3

InChI Key

QDDRIWXRIZCCLK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CSC=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide typically involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with thiophen-3-ylmethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,4-Dimethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzenesulfonamide Derivatives

Compound Name & Substituents Biological Target/Activity Key Findings Physicochemical Properties References
This compound Not directly reported (structural focus) N/A Thiophene group may enhance lipophilicity vs. polar substituents
Ro61-8048 (3,4-dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]) Kynurenine 3-monooxygenase (KMO) inhibitor IC₅₀ = 37 nM; increases CNS kynurenic acid, reduces dyskinesias in Parkinson’s models MW: ~432.4 g/mol; Nitrophenyl-thiazole enhances binding affinity
Compound 18 (S)-3,4-dimethoxy-N-(1-{2-[(2,2,2-trifluoroethoxy)phenoxy]ethyl}pyrrolidin-3-yl) α1A/α1D-Adrenergic receptor antagonist 97% purity; potential uroselective profile MW: 504.52 g/mol; Trifluoroethoxy improves metabolic stability
N-Cyclobutyl-N-((2,2-dimethylchroman-6-yl)methyl) (5m) Antiviral (scaffold exploration) 99% yield; chroman group may enhance membrane permeability MW: ~437.5 g/mol (C24H31NO5SNa)
3,4-Dimethoxy-N-(2-oxoethyl)-N-p-tolyl κ-opioid receptor (KOR) agonist screening Part of 80,000-compound library; structural flexibility for receptor binding Oxoethyl and tolyl groups modulate polarity

Key Observations:

Substituent Impact on Target Engagement: Ro61-8048: The 4-(3-nitrophenyl)thiazole moiety is critical for KMO inhibition, achieving nanomolar potency via π-π stacking and hydrophobic interactions .

α1A/α1D antagonists (e.g., Compound 18) highlight the role of bulky substituents (e.g., trifluoroethoxy-phenoxyethyl) in achieving receptor subtype selectivity .

Physicochemical Properties :

  • Molecular Weight (MW) : Derivatives range from ~400–500 g/mol, aligning with drug-like properties.
  • Polarity : Electron-withdrawing groups (e.g., nitro in Ro61-8048) increase binding affinity but may reduce solubility, whereas alkyl/heterocyclic groups (e.g., thiophen-3-ylmethyl) balance lipophilicity and solubility.

Research Findings and Implications

Receptor Antagonism and Antiviral Potential

  • Compound 18 : Demonstrated high purity (97%) and a defined uroselective profile, suggesting utility in urinary disorders .
  • Antiviral Scaffolds : Derivatives with chroman or cyclobutyl groups (e.g., 5m) achieved high synthetic yields (99%), emphasizing robustness for further optimization .

Limitations and Opportunities for the Target Compound

While this compound itself is underexplored in the literature, its structural analogs provide a roadmap for:

  • Targeted Synthesis: Incorporating thiophen-3-ylmethyl into known pharmacophores (e.g., KMO or adrenergic receptor scaffolds).
  • SAR Studies : Systematic evaluation of how sulfur-containing substituents influence potency, selectivity, and pharmacokinetics.

Biological Activity

3,4-Dimethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of methoxy groups and a thiophene moiety, which are crucial for its interaction with biological targets.

The synthesis of this compound typically involves multi-step organic reactions, including the Suzuki-Miyaura coupling reaction. This method is effective for forming carbon-carbon bonds and is often utilized in the production of complex organic compounds.

Chemical Structure

The molecular formula of the compound is C13H15N1O4S2C_{13}H_{15}N_{1}O_{4}S_{2}, with a molecular weight of 313.39 g/mol. The presence of sulfonamide and methoxy functional groups contributes to its unique reactivity and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound may be comparable to standard antibiotics in its efficacy .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)Comparison with Standard Antibiotic
E. faecalis40Comparable to ceftriaxone
P. aeruginosa50Comparable to ceftriaxone
S. typhi30Comparable to ceftriaxone
K. pneumoniae19Comparable to ceftriaxone

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits anticancer properties, particularly against breast carcinoma cell lines (e.g., MCF-7). The cytotoxic activity was assessed using various assays, revealing promising results that indicate potential as a therapeutic agent in cancer treatment .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference Drug Comparison
MCF-715Doxorubicin (IC50 = 10 µM)
HT-2920Doxorubicin (IC50 = 12 µM)

The mechanism through which this compound exerts its biological effects involves inhibition of specific enzymes related to folic acid synthesis in bacteria. This mimicking of natural substrates by the sulfonamide group leads to the disruption of essential metabolic pathways in microbial organisms .

Case Studies

Several studies have explored the biological effects of this compound:

  • Antimicrobial Study : A study conducted on various bacterial strains showed that the compound exhibited broad-spectrum activity, outperforming some conventional antibiotics in specific cases .
  • Cytotoxicity Assessment : In a comparative study against known anticancer drugs, it was found that the compound displayed significant cytotoxicity against MCF-7 cells, indicating its potential as an anticancer agent .

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